4-((4-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 881462-98-2
Molecular Weight: 336.18 g/mol
Preparation Methods
Industrial Production:: Industrial-scale production methods for this compound are not widely documented. Researchers typically synthesize it in the laboratory for specific applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: It can participate in substitution reactions.
Reagents: Various oxidizing agents, reducing agents, and nucleophiles.
Conditions: Reaction conditions may vary based on the specific reaction.
Major Products:: The major products formed from the reactions of this compound depend on the specific reaction type. Detailed studies are needed to ascertain the exact products.
Scientific Research Applications
Chemistry::
Organic Synthesis: Researchers use this compound as a building block in organic synthesis.
Bioconjugation: It may find applications in bioconjugation reactions.
Antimicrobial Properties: Investigations into its antimicrobial activity are ongoing.
Biological Assays: Researchers explore its effects on various biological systems.
Pharmaceuticals: It could serve as a precursor or intermediate in drug development.
Materials Science:
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of study. Researchers investigate its interactions with molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s uniqueness lies in its specific structure. Similar compounds include N-(2-Chlorobenzylidene)-4-acetylaniline (CAS Number: 85111-80-4) and related derivatives .
Biological Activity
The compound 4-((4-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole class, notable for its diverse biological activities. Its unique structural characteristics, including a triazole ring and a thiol group, enhance its reactivity and potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Chemical Structure and Properties
- Molecular Formula : C15H10Cl2N4S
- Molecular Weight : 349.2 g/mol
- Structural Features : The compound features a triazole ring with substituents that include chlorobenzylidene and chlorophenyl groups, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study found that derivatives of similar triazole compounds showed activity against various pathogens:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 31.25 - 62.5 μg/mL |
Staphylococcus aureus | 31.25 - 62.5 μg/mL |
Pseudomonas aeruginosa | 31.25 - 62.5 μg/mL |
Candida albicans | 62.5 - 125 μg/mL |
The compound's antimicrobial efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes within the pathogens .
Anticancer Activity
Triazole derivatives have been explored for their anticancer potential. The presence of the thiol group in this compound enhances its reactivity with biological targets, potentially leading to apoptosis in cancer cells. Preliminary studies indicate that compounds with similar structures can inhibit cancer cell proliferation effectively:
- Mechanism of Action : The triazole ring may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to increased cell death .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural modifications. For instance:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-((2-Bromobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol | Bromine instead of chlorine | Antimicrobial |
4-Amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol | Lacks substituents on benzylidene | General triazole activity |
These variations demonstrate how different substituents can modulate the compound's efficacy against specific microbial strains or cancer cell lines .
Case Studies
- Antimicrobial Screening : A study synthesized various S-substituted derivatives of triazoles and evaluated their antimicrobial activities against E. coli, S. aureus, and C. albicans. The most active compounds showed MIC values comparable to established antibiotics .
- Anticancer Research : In vitro studies on related triazole derivatives demonstrated significant cytotoxic effects on human cancer cell lines, suggesting that further exploration of this scaffold could yield potent anticancer agents .
Properties
CAS No. |
144140-00-1 |
---|---|
Molecular Formula |
C15H10Cl2N4S |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(4-chlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Cl2N4S/c16-11-7-5-10(6-8-11)9-18-21-14(19-20-15(21)22)12-3-1-2-4-13(12)17/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
AHXNCPMMRKGNTM-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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